

Application Notes and Protocols: 4-Bromo-3-methylbenzenesulfonyl Chloride in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Bromo-3-methylbenzenesulfonyl chloride

Cat. No.: B1333808

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Introduction

4-Bromo-3-methylbenzenesulfonyl chloride is a versatile bifunctional reagent that has garnered significant interest in medicinal chemistry. Its utility stems from the presence of a reactive sulfonyl chloride group and a bromo-substituent on the aromatic ring. The sulfonyl chloride moiety readily reacts with amines and other nucleophiles to form stable sulfonamide linkages, a common functional group in many biologically active compounds. The bromo-substituent provides a handle for further structural modifications, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries for drug discovery. This document provides an overview of its applications, quantitative biological data for derived compounds, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Applications in Medicinal Chemistry

The primary application of **4-bromo-3-methylbenzenesulfonyl chloride** in medicinal chemistry is as a key building block for the synthesis of a variety of therapeutic agents. The resulting 4-bromo-3-methylbenzenesulfonamide scaffold is present in molecules designed to

target a range of biological processes implicated in diseases such as cancer and infectious diseases.

Anticancer Agents: A significant area of application is in the development of kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 4-bromo-3-methylbenzenesulfonamide core can be elaborated to create potent and selective inhibitors of various kinases, including Polo-like kinase 4 (PLK4) and Cyclin-dependent kinase 2 (CDK2), which are involved in cell cycle progression and proliferation.

Antimicrobial Agents: Derivatives of **4-bromo-3-methylbenzenesulfonyl chloride** have also been explored for their potential as antimicrobial agents. The sulfonamide functional group is a well-established pharmacophore in antibacterial drugs, and the incorporation of the bromo- and methyl-substituted phenyl ring can modulate the compound's activity and pharmacokinetic properties.

Quantitative Biological Data

The following tables summarize the biological activity of representative compounds synthesized using bromo-substituted benzenesulfonyl chlorides.

Table 1: Anticancer Activity of Bromo-Benzenesulfonamide Derivatives

Compound ID	Target	Cell Line	IC50 (nM)	Reference
1 (4-Bromo-N-(3-(pyridin-3-ylethynyl)-1H-indazol-6-yl)benzenesulfonamide)	PLK4	Enzyme Assay	0.1	[1][2]
2 (A N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivative)	HCT-116	Colon Cancer	3000	[3]
3 (A N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivative)	HeLa	Cervical Cancer	7000	[3]
4 (A N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivative)	MCF-7	Breast Cancer	5000	[3]

Table 2: Antimicrobial Activity of Benzenesulfonamide Derivatives

Compound ID	Organism	MIC (mg/mL)	Reference
4d	E. coli	6.72	[4]
4h	S. aureus	6.63	[4]
4a	P. aeruginosa	6.67	[4]
4a	S. typhi	6.45	[4]
4f	B. subtilis	6.63	[4]
4e	C. albicans	6.63	[4]
4e	A. niger	6.28	[4]

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted-4-bromo-3-methylbenzenesulfonamides

This protocol describes a general method for the synthesis of N-substituted-4-bromo-3-methylbenzenesulfonamides via the reaction of **4-bromo-3-methylbenzenesulfonyl chloride** with a primary or secondary amine.

Materials:

- **4-Bromo-3-methylbenzenesulfonyl chloride**
- Appropriate primary or secondary amine (1.0 eq)
- Triethylamine (1.2 eq) or Pyridine (3.0 eq)
- Anhydrous Dichloromethane (DCM)
- 1N Hydrochloric acid (HCl)
- Brine
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

- Silica gel for column chromatography
- Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
- Cool the stirred solution to 0 °C using an ice bath.
- Dissolve **4-bromo-3-methylbenzenesulfonyl chloride** (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding deionized water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
- Combine the organic layers and wash with 1N HCl, followed by brine.
- Dry the separated organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired N-substituted-4-bromo-3-methylbenzenesulfonamide.

Protocol 2: Suzuki Cross-Coupling for Further Derivatization

This protocol outlines a general procedure for the Suzuki cross-coupling reaction to further modify the bromo-substituent of the synthesized sulfonamides.

Materials:

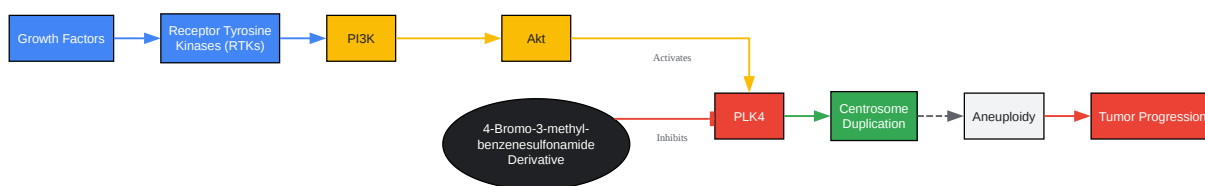
- N-Substituted-4-bromo-3-methylbenzenesulfonamide (1.0 eq)
- Aryl boronic acid (1.2 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
- Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)
- Solvent mixture (e.g., 1,4-dioxane and water, 10:1)
- Ethyl acetate
- Brine
- Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

- In a dried Schlenk tube equipped with a stirrer, add the N-substituted-4-bromo-3-methylbenzenesulfonamide (1.0 eq), aryl boronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).
- Add the solvent mixture under an inert argon atmosphere.
- Heat the reaction mixture to 90-100 °C for 12-24 hours and monitor by TLC.
- After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

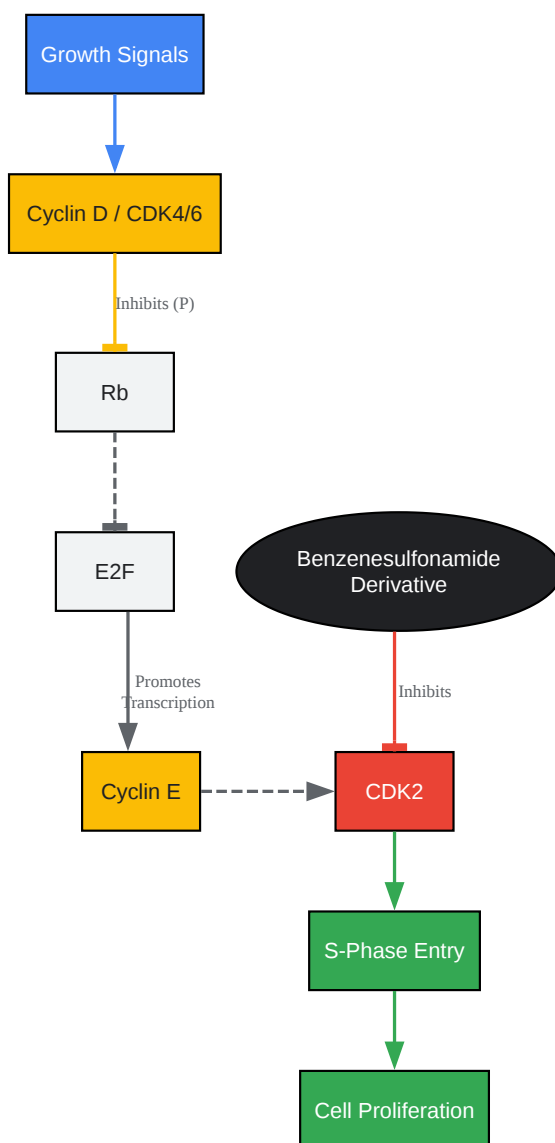
Visualizations

Signaling Pathways



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Caption: PLK4 signaling pathway in cancer and its inhibition.



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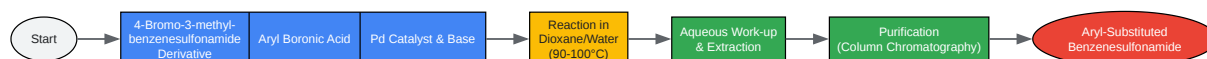
Caption: CDK2 signaling pathway in cell cycle progression.

Experimental Workflows



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Caption: Workflow for N-substituted sulfonamide synthesis.



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